Hydrogen-Bond Donor Capability
The 2-yl substitution on the imidazole ring preserves an N-H moiety, making 4-(1H-imidazol-2-yl)benzonitrile a hydrogen-bond donor (HBD). This contrasts with the 1-yl isomer, which lacks an HBD and can only act as a hydrogen-bond acceptor. This difference is critical for target binding and solubility [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (N-H group) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)benzonitrile: 0 |
| Quantified Difference | +1 HBD |
| Conditions | Calculated from molecular structure; verified by SMILES and InChI |
Why This Matters
The presence of a hydrogen-bond donor is a key determinant of a molecule's ability to engage in specific, high-affinity interactions with biological targets and influences its solubility profile.
- [1] Chem960. (n.d.). 3-(1H-Imidazol-2-yl)benzonitrile (CAS 488115-43-1). Retrieved from https://m.chem960.com/cas/488115431/ View Source
